Elevated pKₐ Differentiates from Unsubstituted and Monosubstituted Analogues
The predicted pKₐ of 1-benzyl-3-ethyl-3-methylpiperazine (9.38 ± 0.40) is elevated relative to 1-benzylpiperazine (BZP; pKₐ 9.25 ± 0.10, predicted) and 1-benzyl-3-methylpiperazine (pKₐ 9.31 ± 0.40, predicted) . The difference of +0.13 pKₐ units versus BZP translates to a ~35% higher concentration of the protonated (charged) species at pH 7.4, which directly influences receptor electrostatic interactions and aqueous solubility .
| Evidence Dimension | Predicted acid dissociation constant (pKₐ) of the conjugate acid |
|---|---|
| Target Compound Data | pKₐ = 9.38 ± 0.40 |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): pKₐ = 9.25 ± 0.10; 1-Benzyl-3-methylpiperazine: pKₐ = 9.31 ± 0.40 |
| Quantified Difference | ΔpKₐ = +0.13 vs BZP; +0.07 vs 1-benzyl-3-methylpiperazine |
| Conditions | Predicted values (estimated by ACD/Labs algorithm); temperature 25 °C |
Why This Matters
A higher pKₐ means a larger fraction of protonated amine at physiological pH; this can alter the compound's apparent logD, solubility, and binding pose in receptor docking studies compared to lower-pKₐ analogues, making direct substitution without re-optimization of the assay conditions inadvisable.
